3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine
Description
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by three key functional groups:
- Nitro group (-NO₂) at position 3, a strong electron-withdrawing group.
- Propoxy group (-OCH₂CH₂CH₃) at position 2, an electron-donating alkoxy substituent.
- Trifluoromethyl group (-CF₃) at position 5, another electron-withdrawing moiety.
This combination of substituents imparts unique electronic and steric properties, making the compound relevant in agrochemical, pharmaceutical, and materials science research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may contribute to redox activity or serve as a synthetic handle for further derivatization .
Properties
IUPAC Name |
3-nitro-2-propoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFSZLFUUQBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine typically involves the nitration of 2-propoxy-5-(trifluoromethyl)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-2-propoxy-5-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Substituent Position and Electronic Effects
a) 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1214343-07-3)
- Structure : Differs by a methoxy (-OCH₃) group at position 2 instead of propoxy.
- Impact: Electronic Effects: Methoxy is less electron-donating than propoxy due to shorter alkyl chains, slightly reducing steric bulk. Synthetic Utility: Methoxy groups are easier to introduce but less versatile in subsequent modifications (e.g., dealkylation reactions) .
b) 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine (CAS 1881330-66-0)
- Structure : Replaces propoxy with propylthio (-SCH₂CH₂CH₃).
- Impact: Electronic Effects: Thioethers are weaker electron donors than ethers, altering charge distribution. Stability: Sulfur’s polarizability may increase susceptibility to oxidation compared to oxygen-based substituents. Applications: Thioether-containing pyridines are often explored in catalysis or as intermediates in pesticide synthesis .
Functional Group Variations
a) 2,3-Dimethoxy-5-(trifluoromethyl)pyridine
- Structure : Features methoxy groups at positions 2 and 3.
- Electron Donation: Dual methoxy groups enhance electron-donating effects, counterbalancing the electron-withdrawing -CF₃ and -NO₂ groups .
b) Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Chlorine (-Cl) at position 3 and a carboxylate ester (-COOCH₃) at position 2.
- Impact :
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Electronic Modulation : The propoxy group in this compound provides a balance between electron donation and steric bulk, making it more adaptable in synthetic pathways than smaller alkoxy or thioether analogues .
- Stability : Trifluoromethyl and nitro groups synergistically enhance thermal and oxidative stability, critical for long-lasting agrochemical formulations .
Biological Activity
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a nitro group, a propoxy substituent, and a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.
- Chemical Formula : C9H9F3N2O3
- Molecular Weight : 236.17 g/mol
- CAS Number : 125116557
| Property | Value |
|---|---|
| Molecular Weight | 236.17 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis and disruption of cell membrane integrity, leading to cell lysis.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. A study demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of TNF-α Production
In a controlled experiment using human macrophage cell lines, treatment with this compound resulted in a 50% reduction in TNF-α production at a concentration of 10 μM . This suggests its potential utility in treating inflammatory conditions.
Anticancer Activity
Emerging research has also explored the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 20.8 |
| A549 (Lung Cancer) | 18.3 |
The cytotoxic effects are thought to be mediated through the activation of apoptotic pathways, although further mechanistic studies are required to elucidate these processes.
The biological activity of this compound can be attributed to its structural features:
- Nitro Group : This functional group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Trifluoromethyl Group : Known for enhancing lipophilicity, this group may facilitate better membrane penetration and interaction with intracellular targets.
- Propoxy Substituent : This moiety may contribute to the compound's solubility and stability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
